4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl

Description

Properties

IUPAC Name |

4-[4-[4-(1,2,4-triazol-4-yl)phenyl]phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6/c1-5-15(21-9-17-18-10-21)6-2-13(1)14-3-7-16(8-4-14)22-11-19-20-12-22/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMVATNCFFPTEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NN=C3)N4C=NN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinecarbothioamide Cyclization

Thiosemicarbazides serve as precursors for 1,2,4-triazoles under basic conditions. A general method involves:

-

Synthesis of Thiosemicarbazide Intermediate : Reacting a biphenyl-4,4'-dihydrazine with carbon disulfide () in alcoholic potassium hydroxide yields a bis-thiosemicarbazide intermediate.

-

Cyclization : Heating the intermediate in basic media (e.g., NaOH or KOH) induces dehydrative cyclization to form the 1,2,4-triazole rings.

Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | , KOH | Ethanol | Reflux | 6–8 h | 70–85% |

| 2 | 2M NaOH | H₂O/EtOH | 80°C | 3–4 h | 60–75% |

This method is favored for its scalability and compatibility with aromatic hydrazines.

Biphenyl Core Construction

The biphenyl backbone can be assembled before or after triazole ring formation. Two principal coupling strategies are applicable:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of boronic acids with aryl halides is a reliable method for biphenyl synthesis. For 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl:

-

Halogenation : Introduce halogens (Br or I) at the para positions of pre-formed 1,2,4-triazole-containing benzene rings.

-

Coupling : React the dihalogenated triazole with 4-triazolylphenylboronic acid under Pd catalysis.

Optimized Conditions :

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100°C | 65–80% |

This method ensures regioselectivity and minimizes homocoupling byproducts.

Ullmann Coupling

Copper-mediated coupling of aryl halides offers an alternative for biphenyl formation. While less efficient than Suzuki coupling, it avoids boronic acid preparation:

-

Diiodo-triazole Synthesis : Prepare 4-iodo-1,2,4-triazole derivatives.

-

Coupling : Use CuI/L-proline catalyst in DMSO at elevated temperatures.

Typical Parameters :

| Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CuI/L-proline | DMSO | 120°C | 24 h | 50–60% |

Sequential Functionalization Approaches

An alternative route involves post-functionalization of a pre-assembled biphenyl core:

Diazotization and Cyclocondensation

-

Nitration : Introduce nitro groups at the 4,4'-positions of biphenyl.

-

Reduction : Convert nitro groups to amines using .

-

Diazotization : Treat with to form diazonium salts.

-

Cyclocondensation : React with nitriles or thioamides to form triazole rings.

Critical Parameters :

-

Diazonium stability requires temperatures below 5°C.

-

Cyclocondensation with malononitrile derivatives improves triazole yields.

Solubility and Purification Considerations

Post-synthesis, the compound’s low solubility in common solvents (e.g., water, ethanol) necessitates specialized handling:

| Solubility Profile |

|---|

| DMSO : ≥10 mM |

| DMF : ≥25 mM |

| Ethanol : <1 mM |

Purification Protocol :

-

Crude Product : Wash with cold ethanol to remove unreacted starting materials.

-

Column Chromatography : Use silica gel with DCM/MeOH (95:5) eluent.

-

Recrystallization : Dissolve in hot DMF and precipitate with H₂O.

Analytical Validation

Successful synthesis requires confirmation via:

-

¹H NMR : Triazole protons resonate at δ 8.2–8.5 ppm as singlets.

-

LC-MS : Molecular ion peak at m/z 288.31 [M+H]⁺.

-

Elemental Analysis : C 66.66%, H 4.20%, N 29.14% (calculated for ).

Challenges and Optimization Opportunities

-

Low Yields in Coupling Steps : Pd catalyst poisoning by triazole lone pairs can reduce efficiency. Mitigation strategies include:

-

Triazole Ring Instability : Prolonged heating above 150°C may degrade triazole moieties. Solution:

-

Conduct cyclization steps under inert atmosphere (N₂/Ar).

-

Chemical Reactions Analysis

Types of Reactions

4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The triazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the triazole rings are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities which make it a candidate for drug development. Research indicates that triazole derivatives can possess various pharmacological properties including:

- Antimicrobial Activity : Triazoles have shown effectiveness against a range of pathogens including bacteria and fungi. Studies have highlighted their potential as therapeutic agents against infections caused by resistant strains of bacteria .

- Anticancer Properties : Some derivatives of triazoles have been investigated for their ability to inhibit cancer cell proliferation. Their mechanism often involves the disruption of cellular processes critical for tumor growth .

- Antiviral Activity : The structural characteristics of triazoles allow them to interact with viral proteins, making them potential candidates for antiviral drugs .

Material Science

In material science, 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are known for their high surface area and tunable porosity which can be applied in:

- Gas Storage : MOFs synthesized from triazole derivatives can efficiently adsorb gases such as carbon dioxide and hydrogen.

- Catalysis : The unique properties of these materials make them suitable for catalytic applications in organic transformations.

Agrochemicals

Triazole compounds are widely recognized in agrochemistry as fungicides and herbicides. The application of 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl in this field includes:

- Fungicidal Activity : Research shows that triazole derivatives can effectively combat fungal diseases in crops .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Maghraby et al. (2020) | Investigated triazole hybrids as antiproliferative agents targeting aromatase enzymes | Potential anticancer treatment |

| DFT Studies (2023) | Explored optoelectronic properties of triazole derivatives | Applications in organic electronics |

| Synthesis of MOFs (2023) | Developed MOFs with enhanced gas adsorption properties using triazole compounds | Gas storage and separation technologies |

Mechanism of Action

The mechanism of action of 4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The triazole rings in the compound can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl (DTB) with structurally related ligands:

Key Differentiators

Cavity Size and Porosity :

- DTB’s elongated structure enables larger cavities (~8–10 Å) compared to abpy (3–5 Å) or trz-based frameworks. This porosity is critical for applications like REE separation, where NCU-1 achieves >95% selectivity for Eu³⁺ over competing ions .

- In contrast, abpy forms compact networks unsuitable for large-molecule adsorption, while trz-based MOFs lack structural rigidity for sustained porosity .

Luminescence and Sensing :

- DTB-based CPs exhibit strong luminescence due to ligand-centered π→π* transitions, enabling sensitive Fe³⁺ detection (LOD: 0.35 μM). This outperforms gatrz-MOFs, which lack conjugated backbones for efficient electron transfer .

- Abpy-MOFs show weaker emission, as pyridine groups are less effective in stabilizing excited states compared to triazoles .

Chemical Stability :

- DTB’s triazole groups resist hydrolysis under acidic conditions, ensuring framework integrity in aqueous environments. This contrasts with imidazole-based ligands, which degrade at low pH .

Synthetic Flexibility :

- DTB pairs effectively with polycarboxylic acids (e.g., trimesic acid) to form diverse topologies (e.g., pcu nets in NCU-1). Gatrz, with fewer coordination sites, limits structural diversity .

Research Findings

- Fe³⁺ Sensing : DTB-Cd CPs exhibit a Stern-Volmer quenching constant (Ksv) of 1.2 × 10⁴ M⁻¹, surpassing gatrz-based sensors (Ksv: ~5 × 10³ M⁻¹) due to enhanced host-guest interactions .

- Photocatalysis : DTB-CPs degrade methylene blue (MB) via •OH radical generation, achieving 92% efficiency in 120 minutes. Trz-based CPs show <70% efficiency under similar conditions, attributed to poorer light absorption .

Biological Activity

4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and antioxidant properties based on various studies.

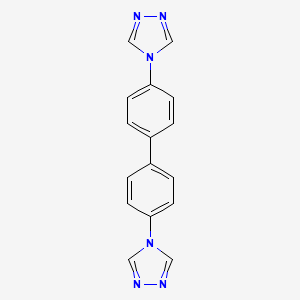

Chemical Structure

The chemical structure of 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl can be represented as follows:

This structure features two triazole rings attached to a biphenyl moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit substantial antimicrobial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against bacterial strains. Notably, compounds similar to 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some showing MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. In vitro studies have shown that 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl exhibits significant antifungal activity against various fungal strains including Candida albicans and Aspergillus niger. The compound's mechanism of action involves the inhibition of fungal cytochrome P450 enzymes which are crucial for ergosterol biosynthesis .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.25 |

| Aspergillus niger | 0.5 |

Anticancer Activity

Recent studies have explored the potential anticancer effects of triazole derivatives. For instance, derivatives similar to 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compounds induced apoptosis via the intrinsic pathway and were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antioxidant Activity

The antioxidant capacity of triazole compounds has been assessed using various assays such as DPPH and ABTS. 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl showed considerable scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid .

Case Studies

Case Study 1: A comprehensive study evaluated a series of triazole derivatives including 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl for their antimicrobial properties. The findings indicated that these compounds could serve as potential candidates for developing new antibiotics due to their broad-spectrum efficacy .

Case Study 2: Another investigation focused on the anticancer potential of triazole derivatives. The study demonstrated that treatment with these compounds resulted in significant tumor growth inhibition in xenograft models. The underlying mechanism was attributed to the modulation of signaling pathways involved in cell survival and proliferation .

Q & A

Basic: What are the established synthetic routes for 4,4'-Di(4H-1,2,4-triazol-4-yl)-1,1'-biphenyl (DTB), and how do reaction conditions influence crystallinity?

Methodological Answer:

DTB is typically synthesized via hydrothermal or solvothermal methods. A common protocol involves reacting DTB with metal salts (e.g., Zn(NO₃)₂·6H₂O) and co-ligands (e.g., trimesic acid) in mixed solvents (acetonitrile/water) at 140°C for 3 days . Crystallinity is highly sensitive to:

- Heating rate : Slow cooling (5°C/h) promotes single-crystal growth.

- Solvent polarity : Polar solvents enhance ligand solubility and framework stability.

- pH : Acidic conditions (e.g., glacial acetic acid) optimize cyclization of triazole groups .

X-ray diffraction (XRD) and SHELX refinement are critical for verifying phase purity .

Advanced: How does the coordination geometry of DTB in MOFs affect thermal stability and decomposition kinetics?

Methodological Answer:

DTB’s rigid biphenyl backbone and bidentate triazole groups enable robust coordination networks. In [Cu₃(CN)₃(dtb)]ₙ, Cu(I) forms a 3D interpenetrated framework with a decomposition temperature of 301°C . Key factors:

- Metal-ligand bond strength : Strong Cu-N bonds resist thermal breakdown.

- Non-isothermal kinetics : Apply Kissinger’s and Ozawa-Doyle’s methods to calculate activation energy (Eₐ) and mechanism functions (ƒ(α)).

- Thermodynamic parameters : ∆G≠ (Gibbs energy) and ∆S≠ (entropy) reveal disorder during decomposition .

Basic: What spectroscopic techniques are optimal for characterizing DTB-based frameworks?

Methodological Answer:

- XRD : Resolves interpenetration and Cu₆(CN)₆ ring topology .

- FTIR : Confirms triazole N–H (3100–3200 cm⁻¹) and C=N (1550–1600 cm⁻¹) vibrations .

- TGA : Quantifies thermal stability (e.g., 301°C onset in Cu-DTB MOFs) .

- Luminescence spectroscopy : Detects π→π* transitions in DTB ligands (λₑₘ ≈ 400–450 nm) .

Advanced: How can DTB’s luminescence be leveraged for selective sensing of nitroaromatics or metal ions?

Methodological Answer:

DTB-based MOFs exhibit ligand-centered emission quenched by analytes via electron/energy transfer:

- Nitroaromatics : Electron-deficient compounds (e.g., TNT) quench fluorescence at ppm levels. Use Stern-Volmer plots to quantify quenching constants (K_SV) .

- Lanthanides : DTB’s N-donor sites selectively bind Ln³⁺ (e.g., Eu³⁺, Tb³⁺), enabling ratiometric sensing. Optimize Förster resonance energy transfer (FRET) by tuning DTB-Ln distances .

Basic: What are the structural advantages of DTB over other N-donor ligands (e.g., imidazole) in MOF design?

Methodological Answer:

- Rigidity : Biphenyl spacer prevents framework collapse during activation .

- Bidentate sites : Two triazole N atoms enable diverse coordination modes (μ₂ or μ₃ bridging) .

- Hydrogen-bonding capacity : N–H groups stabilize guest molecules (e.g., H₂O) in pores .

Comparative studies with 1,2,3-triazole analogs show DTB’s superior thermal stability due to reduced steric strain .

Advanced: How do solvent-free DTB frameworks achieve high surface areas, and what applications exploit this property?

Methodological Answer:

Solvent-free synthesis eliminates pore-blocking solvents, yielding accessible voids (e.g., 45% porosity in Cu-DTB MOFs) . Applications:

- Gas storage : Test H₂ or CO₂ uptake via volumetric adsorption at 77 K/298 K.

- Rare earth element (REE) separation : DTB’s nanotrap structures selectively bind Ln³⁺ over transition metals via size-exclusion and Lewis acid-base interactions .

Basic: What computational methods predict DTB’s electronic properties and host-guest interactions?

Methodological Answer:

- DFT calculations : Model HOMO-LUMO gaps (≈3.5 eV) to explain luminescence .

- Molecular docking : Simulate DTB’s binding affinity to biomarkers (e.g., ATP) using AutoDock Vina.

- MD simulations : Predict diffusion rates of guest molecules in DTB-MOFs .

Advanced: How do contradictory data on DTB-MOF luminescence arise from synthetic variables?

Methodological Answer:

Discrepancies in emission intensity/wavelength stem from:

- Defect sites : Missing linkers or metal clusters create non-radiative recombination centers .

- Interpenetration : Overlapping frameworks alter π-π stacking and emission profiles .

- Guest inclusion : Polar solvents (e.g., H₂O) redshift λₑₘ via solvatochromism .

Mitigate by standardizing synthesis protocols and reporting crystallinity indices .

Table 1: Key Properties of DTB and Representative MOFs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.